Ro 23-7637

Description

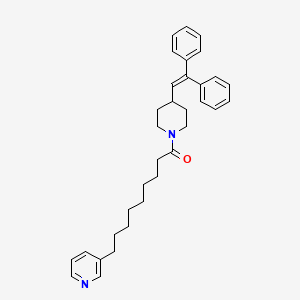

Structure

2D Structure

3D Structure

Properties

CAS No. |

107071-66-9 |

|---|---|

Molecular Formula |

C33H40N2O |

Molecular Weight |

480.7 g/mol |

IUPAC Name |

1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |

InChI |

InChI=1S/C33H40N2O/c36-33(20-12-4-2-1-3-7-14-29-15-13-23-34-27-29)35-24-21-28(22-25-35)26-32(30-16-8-5-9-17-30)31-18-10-6-11-19-31/h5-6,8-11,13,15-19,23,26-28H,1-4,7,12,14,20-22,24-25H2 |

InChI Key |

NHKWRRHZTGQJMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC4=CN=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

107071-66-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine Ro 23-7637 Ro-23-7637 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Ro 23-7637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7637 is an investigational compound that has demonstrated significant anti-obesity and metabolic-modulating effects in preclinical studies. Its primary mechanism of action appears to be the selective normalization of hyperinsulinemia, a key feature of obesity and type 2 diabetes. This technical guide provides an in-depth exploration of the molecular and cellular actions of this compound, with a focus on its effects on pancreatic β-cell function. Additionally, this document summarizes other reported biological activities of the compound, including its interaction with the retinoid signaling pathway and its inhibitory effects on cytochrome P450 enzymes. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and similar compounds.

Core Mechanism of Action: Modulation of Pancreatic β-Cell Function

The most well-documented mechanism of action for this compound is its ability to selectively modulate insulin secretion from pancreatic islets, particularly under conditions of hyperinsulinemia characteristic of obesity.[1][2]

Selective Reduction of Glucose-Stimulated Insulin Secretion (GSIS)

In vitro studies using isolated pancreatic islets have shown that this compound at a concentration of 10 µM significantly reduces the exaggerated glucose-induced insulin secretion observed in islets from obese Zucker rats.[1][2] This effect was observed after culturing the islets with the compound for two days.[1] Notably, this inhibitory effect on insulin secretion was not observed in islets isolated from lean rats, suggesting that this compound specifically targets the dysfunctional signaling pathways present in the hyperinsulinemic state.

In Vivo Efficacy in Obesity Models

Oral administration of this compound to both Zucker and diet-induced obese rats resulted in dose-dependent reductions in several key metabolic parameters. These findings support the in vitro observations and highlight the therapeutic potential of the compound in managing obesity and related metabolic disorders.

Table 1: In Vivo Effects of this compound in Obese Rat Models

| Parameter | Dose Range (mg/kg/day) | Observed Effect |

| Glucose-Induced Insulin Secretion | 5 - 90 | Dose-related reduction |

| Basal Insulin Concentration | 5 - 90 | Dose-related reduction |

| Daily Food Intake | 5 - 90 | Dose-related reduction |

| Bodyweight Gain | 5 - 90 | Dose-related reduction |

Further studies in diet-induced obese rats demonstrated that treatment with this compound led to a selective mobilization of fat, preservation of body protein, and a decrease in energetic efficiency.

Proposed Signaling Pathway

The precise molecular targets of this compound within the pancreatic β-cell that mediate its selective effects are not yet fully elucidated. However, based on the available data, a proposed signaling pathway can be conceptualized. In the hyperinsulinemic β-cell of an obese individual, there is an exaggerated response to glucose, leading to excessive insulin secretion. This compound appears to intervene in this pathological pathway, normalizing the insulin secretory response without affecting the normal functioning of β-cells from lean individuals.

Other Reported Biological Activities

Interaction with Retinoic Acid Receptor Alpha (RARα)

Several sources suggest that this compound may act as a selective antagonist of the Retinoic Acid Receptor alpha (RARα). RARs are nuclear receptors that play crucial roles in cell growth and differentiation. However, to date, specific quantitative data on the binding affinity (K_d or K_i) or functional antagonism (IC50) of this compound for RARα are not available in the public literature. Further research is required to definitively characterize this interaction and its contribution to the overall pharmacological profile of the compound.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound has been reported to be a strong inhibitor of CYP3A4, a key enzyme involved in the metabolism of a wide range of drugs. While direct inhibitory constants (K_i or IC50) have not been reported, studies on the metabolism of the CYP3A4 substrate midazolam in rats treated with this compound showed altered kinetic parameters (K_M and V_max) for metabolite formation, consistent with CYP3A4 inhibition. This property suggests a potential for drug-drug interactions, which should be considered in further development.

Experimental Protocols

In Vitro Pancreatic Islet Culture and Insulin Secretion Assay

This protocol describes the methodology used to assess the effect of this compound on glucose-stimulated insulin secretion in isolated pancreatic islets from obese and lean rats.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from both obese (e.g., Zucker) and lean control rats using standard collagenase digestion and purification techniques.

-

Islet Culture: Isolated islets are cultured for 48 hours in a suitable culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

-

Treatment: The culture medium is supplemented with either 10 µM this compound (dissolved in a suitable solvent like DMSO) or the vehicle control.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Following the 48-hour treatment period, islets are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 30-60 minutes.

-

The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) for a defined period (e.g., 60 minutes) to stimulate insulin secretion.

-

-

Insulin Measurement: The supernatant from the GSIS assay is collected, and the concentration of secreted insulin is determined using a standard method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Conclusion and Future Directions

This compound presents a novel mechanism of action by selectively targeting the dysfunctional insulin secretion characteristic of the hyperinsulinemic state in obesity. This selective action, coupled with its efficacy in reducing food intake and body weight in preclinical models, makes it an attractive candidate for further investigation as a potential anti-obesity therapeutic.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) of this compound within the pancreatic β-cell to fully elucidate its mechanism of action.

-

Quantitative Characterization of Off-Target Activities: Determining the precise binding affinities and inhibitory constants of this compound for RARα and CYP3A4 to better understand its safety profile and potential for drug-drug interactions.

-

Translational Studies: Evaluating the efficacy and safety of this compound in higher animal models and eventually in human clinical trials.

This comprehensive guide provides a foundation for understanding the current knowledge of this compound's mechanism of action and serves as a catalyst for future research into this promising therapeutic agent.

References

An In-Depth Technical Guide to the Chemical Synthesis of Ro 23-7637

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7637, chemically known as N-(4-(2,2-diphenylethyl)piperidin-1-yl)-10-(pyridin-4-yl)decanamide, is a compound that has been investigated for its potential as an anti-obesity agent. Its synthesis involves the construction of a substituted piperidine core and a long-chain pyridinyl decanamide side chain, followed by their coupling. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established organic chemistry principles and published methodologies for related structures. Detailed experimental protocols, quantitative data where available, and visualizations of the synthetic workflow are presented to aid researchers in the replication and further investigation of this compound.

Core Synthetic Strategy

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Piperidine Moiety: Preparation of 4-(2,2-diphenylethyl)piperidine.

-

Synthesis of the Side Chain: Preparation of 10-(pyridin-4-yl)decanoic acid.

-

Amide Coupling: Formation of the final product by coupling the piperidine and decanoic acid derivatives.

An alternative and notable method for the final amide bond formation involves the conversion of a carbamate to an amide, a transformation that has been specifically reported in the context of a [14C]-labeled version of this compound.

Experimental Protocols

Stage 1: Synthesis of 4-(2,2-diphenylethyl)piperidine

A potential route to this key intermediate starts from 4-piperidone and proceeds through a Wittig reaction followed by reduction.

Experiment 1: Synthesis of 1-benzyl-4-(diphenylmethylene)piperidine

-

Methodology: To a suspension of (diphenylmethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added at 0 °C. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of 1-benzyl-4-piperidone (1.0 equivalent) in THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experiment 2: Synthesis of 4-(diphenylmethylene)piperidine

-

Methodology: The 1-benzyl-4-(diphenylmethylene)piperidine (1.0 equivalent) is dissolved in a suitable solvent like methanol. Palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated product.

Experiment 3: Synthesis of 4-(2,2-diphenylethyl)piperidine

-

Methodology: The 4-(diphenylmethylene)piperidine (1.0 equivalent) is dissolved in a solvent such as ethanol or acetic acid. A hydrogenation catalyst like platinum(IV) oxide (Adam's catalyst) is added. The mixture is then hydrogenated at elevated pressure (e.g., 50-100 psi) and temperature (e.g., 50-80 °C) until the double bond is reduced. The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by crystallization or column chromatography to afford 4-(2,2-diphenylethyl)piperidine.

Stage 2: Synthesis of 10-(pyridin-4-yl)decanoic acid

This long-chain carboxylic acid can be prepared from 10-bromodecanoic acid and a suitable pyridine derivative.

Experiment 4: Synthesis of 10-(pyridin-4-yl)decanoic acid

-

Methodology: 10-bromodecanoic acid (1.0 equivalent) and 4-bromopyridine (1.2 equivalents) are dissolved in a suitable solvent system, such as a mixture of toluene and water, with a phase-transfer catalyst like tetrabutylammonium bromide. A palladium catalyst, for instance, Pd(PPh3)4 (5 mol%), and a base, such as sodium carbonate, are added. The mixture is heated to reflux under an inert atmosphere for several hours until the reaction is complete. After cooling, the aqueous layer is separated and acidified with HCl. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Stage 3: Amide Coupling to Yield this compound

The final step involves the formation of an amide bond between the synthesized piperidine and carboxylic acid moieties.

Experiment 5: Synthesis of this compound via Standard Amide Coupling

-

Methodology: To a solution of 10-(pyridin-4-yl)decanoic acid (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred at room temperature for about 30 minutes. Then, a solution of 4-(2,2-diphenylethyl)piperidine (1.1 equivalents) and a base like triethylamine or N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent is added. The reaction is stirred at room temperature overnight. The reaction mixture is then washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to give this compound.

Alternative Final Step: Conversion of Carbamate to Amide

A reported method for the synthesis of [14C]-labeled this compound involves the conversion of a carbamate to an amide. This suggests an alternative final step.

Experiment 6: Synthesis of this compound via Carbamate Conversion

-

Methodology: A carbamate of 4-(2,2-diphenylethyl)piperidine (e.g., the methyl carbamate) is reacted with the dianion of methyl phenyl sulfone to yield an amidosulfone. Subsequent alkylation of the amidosulfone with a derivative of the 10-(pyridin-4-yl)decanoic acid side chain (e.g., an activated ester or acid chloride) followed by reductive removal of the sulfonyl group would furnish the final amide product, this compound.

Data Presentation

Table 1: Summary of Key Synthetic Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 1-benzyl-4-piperidone | C12H15NO | 189.25 | Starting material for piperidine moiety |

| (Diphenylmethyl)triphenylphosphonium bromide | C31H26BrP | 517.42 | Wittig reagent |

| 4-(2,2-diphenylethyl)piperidine | C19H23N | 265.40 | Piperidine core of this compound |

| 10-bromodecanoic acid | C10H19BrO2 | 251.16 | Starting material for side chain |

| 4-bromopyridine | C5H4BrN | 157.99 | Pyridine source |

| 10-(pyridin-4-yl)decanoic acid | C15H23NO2 | 249.35 | Side chain of this compound |

| This compound | C34H46N2O | 502.75 | Final Product |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Logical flow of the synthesis and analysis process.

The Enigmatic Anti-Obesity Agent Ro 23-7637 and its Derivatives: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 23-7637, a potent and orally active anti-obesity agent, has garnered significant interest within the scientific community for its unique pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on its anti-obesity and metabolic effects. While extensive quantitative SAR data for a broad range of this compound derivatives remains limited in publicly available literature, this document synthesizes the existing knowledge on its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows to facilitate further research and development in this promising area of metabolic disease therapeutics.

Core Biological Activities of this compound

This compound has demonstrated significant efficacy in preclinical models of obesity, primarily through mechanisms that modulate insulin secretion and energy balance. The compound has also been identified as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism.

Anti-Obesity and Metabolic Effects

Studies in Zucker and diet-induced obese rats have shown that oral administration of this compound leads to dose-related reductions in food intake, body weight gain, and basal insulin concentrations.[1] A key finding is its action on pancreatic islets, where it partially normalizes the exaggerated glucose-induced insulin secretion observed in obese animals, without affecting insulin secretion in lean counterparts.[1] This suggests a selective modulation of pathways dysregulated in the obese state.

Cytochrome P450 Inhibition

This compound is a strong inhibitor of CYP3A4 activity.[2] In vitro studies using human and rat liver microsomes have demonstrated its ability to significantly inhibit the metabolism of CYP3A4 substrates, such as midazolam.[2] This property, while important for understanding potential drug-drug interactions, also presents an opportunity for its use as a research tool to probe CYP3A4 function.

Structure-Activity Relationship (SAR) of this compound and Derivatives

A comprehensive, publicly available quantitative SAR table for a wide range of this compound derivatives is not available at the time of this writing. Research has primarily focused on the parent compound. However, studies on related structures, such as 4-(1-Pyrrolidinyl) piperidine derivatives, provide some initial insights. For instance, the introduction and position of functional groups on the piperidine ring can influence the molecule's effect on plasma glucose levels, suggesting that modifications to this part of the this compound scaffold are likely to impact its biological activity.[3]

Further research is critically needed to synthesize a library of this compound derivatives and systematically evaluate their anti-obesity and CYP3A4 inhibitory activities to establish a clear SAR. This would involve modifications to the diphenylvinyl group, the acyl chain, and the pyridinyl moiety to understand their respective contributions to potency and selectivity.

Experimental Protocols

In Vivo Anti-Obesity Studies in Zucker Rats

This protocol outlines a typical in vivo study to evaluate the anti-obesity effects of this compound or its derivatives in a genetically obese rodent model.

1. Animal Model:

-

Male obese Zucker rats (fa/fa) and their lean littermates (Fa/fa or Fa/Fa) are used.

-

Animals are single-housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

2. Acclimation and Baseline Measurements:

-

Animals are acclimated for at least one week before the start of the experiment.

-

Baseline body weight and food intake are recorded daily for several days to establish a stable baseline.

3. Drug Administration:

-

This compound or its derivatives are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The compound is administered orally via gavage at desired doses (e.g., 5-90 mg/kg/day) once daily for a specified period (e.g., 14-28 days).

-

A vehicle control group receives the formulation vehicle only.

4. In-life Measurements:

-

Body weight and food intake are recorded daily.

-

Blood samples are collected periodically (e.g., weekly) via tail vein for the analysis of plasma glucose, insulin, and lipid levels.

-

Oral glucose tolerance tests (OGTT) can be performed at the end of the study to assess glucose homeostasis.

5. Terminal Procedures:

-

At the end of the treatment period, animals are euthanized.

-

Blood is collected for final analysis.

-

Tissues such as the liver, adipose tissue depots (e.g., epididymal, retroperitoneal), and pancreas are collected, weighed, and processed for further analysis (e.g., histology, gene expression).

In Vitro Cytochrome P450 3A4 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potential of this compound or its derivatives on human CYP3A4 activity using liver microsomes.

1. Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

CYP3A4 probe substrate (e.g., midazolam or testosterone).

-

This compound or its derivatives (test compounds).

-

Positive control inhibitor (e.g., ketoconazole).

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Acetonitrile or other suitable organic solvent to terminate the reaction.

-

LC-MS/MS system for analysis.

2. Incubation Procedure:

-

Prepare a pre-incubation mixture containing HLMs, test compound (at various concentrations), and buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

4. Data Analysis:

-

Calculate the rate of metabolite formation in the presence of different concentrations of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Caption: Workflow for in vivo anti-obesity drug screening.

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Caption: Proposed mechanism of this compound in pancreatic islets.

Conclusion

This compound remains a molecule of significant interest for the development of novel anti-obesity therapeutics. Its unique mechanism of action, particularly its selective effects on insulin secretion in the obese state, warrants further investigation. While a detailed structure-activity relationship for its derivatives is yet to be fully elucidated, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future research. The synthesis and evaluation of a focused library of this compound analogs are crucial next steps to unlock the full therapeutic potential of this chemical scaffold and to develop next-generation treatments for metabolic diseases.

References

Intracellular Signaling Pathways Modulated by Ro 23-7637: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7637 is a synthetic compound recognized for its modulatory effects on specific intracellular signaling pathways. This technical guide provides a comprehensive overview of the known molecular interactions of this compound, focusing on its roles as a Retinoic Acid Receptor Alpha (RARα) antagonist and a Cytochrome P450 3A4 (CYP3A4) inhibitor. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts. Notably, current scientific literature does not provide direct evidence of this compound modulating the MAPK, PI3K/Akt, or JAK/STAT signaling pathways.

Modulation of Retinoic Acid Receptor Alpha (RARα) Signaling

This compound functions as a selective antagonist of the Retinoic Acid Receptor alpha (RARα), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell growth, differentiation, and embryonic development. As an antagonist, this compound competitively binds to RARα, thereby inhibiting the transcriptional activation of target genes that are normally induced by retinoic acid.

Quantitative Data: RARα Antagonism

| Compound | Target | Activity | IC50 (nM) |

| ER 50891 (Reference) | RARα | Antagonist | 31.2 |

Signaling Pathway Diagram

The following diagram illustrates the canonical RARα signaling pathway and the inhibitory action of this compound.

Experimental Protocol: RARα Antagonist Transactivation Assay

This protocol outlines a typical cell-based reporter gene assay to determine the antagonist activity of a test compound against RARα.

Objective: To measure the ability of this compound to inhibit retinoic acid-induced gene transcription mediated by RARα.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vector for human RARα

-

Reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

All-trans retinoic acid (ATRA) as the agonist

-

This compound (test compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate medium.

-

Co-transfect the cells with the RARα expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

-

Incubate for 24 hours to allow for receptor and reporter expression.

-

-

Compound Treatment:

-

Plate the transfected cells into a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the different concentrations of this compound for 30 minutes.

-

Add a fixed, sub-maximal concentration of the agonist ATRA (e.g., 1 nM) to all wells except the negative control.

-

Incubate the plate for 16-24 hours at 37°C.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ATRA-induced luciferase activity for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme primarily found in the liver and intestine responsible for the metabolism of a vast array of xenobiotics, including a significant percentage of clinically used drugs. Inhibition of CYP3A4 can lead to altered drug pharmacokinetics, potentially causing drug-drug interactions and adverse effects.

Quantitative Data: CYP3A4 Inhibition

This compound has been identified as a strong inhibitor of CYP3A4.[1]

| Compound | Target | Activity | IC50 (nM) |

| This compound | CYP3A4 | Inhibitor | ≤ 1000 |

Metabolic Pathway Diagram

The diagram below illustrates the central role of CYP3A4 in drug metabolism and its inhibition by this compound.

References

Analysis of Stereoisomeric Effects of Ro 23-7637 on Biological Activity: A Review of Publicly Available Data

Despite a comprehensive review of scientific literature and patent databases, specific studies detailing the synthesis, isolation, and differential biological activities of the individual stereoisomers of Ro 23-7637 are not publicly available. The exploration of the stereoisomeric effects on the biological activity of this compound has been identified as an important area for future research, suggesting that such studies have not yet been published.

This technical guide summarizes the currently available information on this compound, focusing on its known biological activities and mechanism of action as a racemic mixture. The content is intended for researchers, scientists, and drug development professionals interested in this compound.

Overview of this compound

This compound is a chemical entity that has been investigated for its potential therapeutic applications, notably for its anti-obesity effects observed in rodent models.[1] It is also recognized as a potent modulator of the cytochrome P450 (CYP) enzyme system.

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound are its influence on metabolic processes and its interaction with drug-metabolizing enzymes.

Anti-Obesity Effects

Preclinical studies in both Zucker and diet-induced obese rats have indicated the anti-obesity efficacy of this compound.[1] The observed effects include:

-

Modulation of Food Intake: The compound has been shown to influence food consumption patterns.

-

Impact on Body Weight: It has demonstrated effects on the body weight dynamics of obese and lean phenotypes.[1]

-

Energetic Efficiency: this compound appears to affect the energetic efficiency of the organism.[1]

-

Pancreatic Islet Function: A notable finding is the differential effect on pancreatic islets depending on the phenotype, with the compound partially normalizing plasma insulin levels in obese rats.[1]

The precise signaling pathways through which this compound exerts these anti-obesity effects have not been fully elucidated in the available literature.

Modulation of Cytochrome P450 Enzymes

This compound is a significant inhibitor of the cytochrome P450 enzyme system, particularly the CYP3A subfamily, with a pronounced effect on CYP3A4 in humans. This enzyme is crucial for the metabolism of a wide array of pharmaceuticals.

Experimental Evidence:

-

Inhibition of Midazolam Hydroxylation: Studies have shown that this compound strongly inhibits the hydroxylation of midazolam, a probe substrate for CYP3A activity. This inhibition has been observed in rat and human liver microsomes, as well as in microsomes with cDNA-expressed human CYP3A4.

The DOT script below illustrates the inhibitory action of this compound on CYP3A4-mediated drug metabolism.

Quantitative Data

Due to the absence of studies on the individual stereoisomers of this compound, no quantitative data comparing their biological activities can be presented.

Experimental Protocols

Detailed experimental protocols for the synthesis and differential biological evaluation of this compound stereoisomers are not available in the reviewed literature.

Future Research Directions

The existing literature explicitly points to the need for further investigation into the stereoisomeric effects of this compound. Such research would be critical for a comprehensive understanding of its pharmacological profile and therapeutic potential. Key areas for future studies would include:

-

Stereoselective Synthesis: Development of synthetic routes to obtain the individual enantiomers and diastereomers of this compound in high purity.

-

Pharmacological Profiling: In vitro and in vivo evaluation of the individual stereoisomers to determine their specific activities related to anti-obesity effects and CYP450 inhibition.

-

Mechanism of Action Studies: Elucidation of the signaling pathways and molecular targets for each active stereoisomer.

-

Pharmacokinetic and Toxicological Assessment: Characterization of the absorption, distribution, metabolism, excretion, and potential toxicity of each stereoisomer.

The workflow for such a research program is outlined in the diagram below.

References

Preclinical Toxicology Profile of Ro 23-7637: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Ro 23-7637 has demonstrated potential therapeutic effects in rodent models of obesity by influencing food intake, body weight, and insulin secretion. Understanding the safety profile of such a compound is paramount for any further development. This document provides an in-depth look at the available preclinical data concerning this compound, with a primary focus on its well-documented interaction with metabolic enzymes.

In Vitro Toxicology: Cytochrome P450 Inhibition

The most substantive preclinical data available for this compound pertains to its role as a potent inhibitor of CYP3A subfamily enzymes. These enzymes are crucial for the metabolism of a vast number of xenobiotics, and their inhibition can lead to significant drug-drug interactions.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the metabolic activity of CYP3A4 using a probe substrate.

Materials:

-

Rat or human liver microsomes

-

This compound (test inhibitor)

-

Midazolam (probe substrate for CYP3A4)

-

NADPH regenerating system (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Liver microsomes are pre-incubated with varying concentrations of this compound in potassium phosphate buffer.

-

The enzymatic reaction is initiated by the addition of midazolam and the NADPH regenerating system.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of ice-cold acetonitrile.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam.

-

The rate of metabolite formation in the presence of this compound is compared to the control (without the inhibitor) to determine the extent of inhibition.

-

Kinetic parameters such as IC50, Ki, Km, and Vmax are calculated from the data.

Quantitative Data: Enzyme Inhibition Kinetics

Studies have reported the impact of this compound on the kinetics of midazolam hydroxylation in rat liver microsomes. While specific IC50 values are not consistently reported across the literature, the compound is consistently characterized as a strong inhibitor.

Table 1: Representative Kinetic Parameters of Midazolam Metabolism in the Presence of this compound in Rat Liver Microsomes

| Treatment Group | Km (µM) | Vmax (nmol/mg/min) |

| Control | 24.5 | 5.9 |

| This compound-treated | 32.8 | 13 |

Note: This data is illustrative of the type of information generated in such studies. The values are derived from literature search results and may vary between experiments.

High-Throughput Screening Data

This compound has been included in large-scale in vitro screening programs such as ToxCast and Tox21. These programs utilize a battery of high-throughput assays to assess the potential for chemicals to interact with various biological pathways, including those related to toxicity. However, specific, detailed toxicological endpoints and dose-response data for this compound from these programs are not publicly detailed in the reviewed literature.

In Vivo Toxicology: Data Scarcity

Despite evidence of in vivo studies evaluating the efficacy of this compound in rodent models, comprehensive in vivo toxicology data remains largely unavailable in the public domain. Standard preclinical safety assessments would typically include the following studies for which no specific data for this compound has been found:

-

Acute Toxicity: Determination of the median lethal dose (LD50) and observation of signs of toxicity following a single high dose.

-

Subchronic and Chronic Toxicity: Evaluation of the effects of repeated dosing over weeks or months to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity: Assessment of the potential to induce genetic mutations or chromosomal damage, typically including an Ames test, an in vitro mammalian cell mutation assay, and an in vivo micronucleus test.

-

Reproductive and Developmental Toxicity: Examination of the potential effects on fertility, embryonic development, and offspring.

-

Carcinogenicity: Long-term studies in rodents to assess the potential to cause cancer.

Visualizations

Experimental Workflow for In Vitro CYP450 Inhibition Assay

Caption: Workflow for assessing CYP450 inhibition by this compound.

Signaling Pathway: CYP3A4-Mediated Drug Metabolism and Inhibition

Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.

Conclusion

The available preclinical data on this compound is heavily focused on its potent inhibitory activity against CYP3A4, a key enzyme in drug metabolism. This characteristic suggests a high potential for drug-drug interactions. While the compound has been part of high-throughput toxicity screening initiatives, detailed results from these are not publicly accessible. Crucially, comprehensive data from standard in vivo toxicology studies, which are essential for a thorough safety assessment, are lacking in the public domain. Therefore, a complete preclinical toxicology profile of this compound cannot be constructed at this time. Further research and data disclosure would be necessary to fully characterize the safety of this compound for any potential clinical application.

An In-depth Technical Guide to the Discovery and Development of Ro 23-7637

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7637, chemically identified as 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, is a novel therapeutic agent investigated for its potential in treating obesity. Developed by Hoffmann-La Roche, this compound has demonstrated a unique mechanism of action centered on the normalization of insulin secretion in hyperinsulinemic states characteristic of obesity. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of this compound, with a focus on its effects in preclinical models of obesity. Detailed experimental protocols, quantitative data from key studies, and an exploration of its molecular mechanism of action are presented to serve as a valuable resource for researchers in metabolic diseases and drug development.

Discovery and Development History

The development of this compound emerged from research efforts at Hoffmann-La Roche in the early 1990s aimed at identifying novel treatments for obesity. The primary therapeutic rationale was to address the hallmark feature of many forms of obesity: hyperinsulinemia and an exaggerated insulin response to glucose. The research team, including L.A. Campfield and F.J. Smith, hypothesized that a partial normalization of this aberrant insulin secretion could lead to a reduction in body weight and an improvement in overall metabolic health.

Chemical Synthesis

The synthesis of this compound involves the coupling of two key intermediates: 4-(2,2-diphenylethenyl)piperidine and the acid chloride of 3-pyridinenonanoic acid. A patent filed by Hoffmann-La Roche outlines the general synthetic procedure.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 3-pyridinenonanoic acid chloride

-

To a solution of 8.24 g of 3-pyridinenonanoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add a suitable chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-2 hours) until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride C=O stretch).

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 3-pyridinenonanoic acid chloride, which can be used in the next step without further purification.

Step 2: Coupling with 4-(2,2-diphenylethenyl)piperidine

-

Dissolve 7.9 g of 4-(2,2-diphenylethenyl)piperidine in an anhydrous solvent such as toluene.

-

To this solution, add the freshly prepared 3-pyridinenonanoic acid chloride.

-

The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is evaporated under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude this compound is purified by crystallization from a suitable solvent system, such as ether.

-

The resulting crystalline solid is collected by filtration and dried.

The final product, 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, is a white solid with a melting point of 82-83°C.[2] Elemental analysis for C₃₃H₄₀N₂O should conform to the calculated values of C, 82.46%; H, 8.39%; N, 5.83%.[2]

Preclinical Pharmacology

The primary pharmacological activity of this compound was elucidated through a series of in vitro and in vivo studies, primarily utilizing rodent models of obesity.

In Vitro Effects on Pancreatic Islets

This compound demonstrated a selective effect on the function of pancreatic islets isolated from obese animals.

Experimental Protocol: In Vitro Pancreatic Islet Culture

-

Islet Isolation: Pancreatic islets are isolated from both lean and obese (e.g., Zucker) rats using a collagenase digestion method. The pancreas is perfused with a collagenase solution, followed by mechanical disruption and purification of the islets using a density gradient (e.g., Ficoll).

-

Islet Culture: Isolated islets are cultured for 48 hours in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The culture medium for the treatment group is supplemented with 10 µM this compound.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay: Following the culture period, islets are washed and pre-incubated in a low-glucose buffer. Subsequently, they are incubated in a high-glucose buffer to stimulate insulin secretion. The amount of insulin released into the buffer is quantified using a radioimmunoassay (RIA) or ELISA.

Quantitative Data:

| Islet Source | Treatment | Glucose-Stimulated Insulin Secretion (ng/islet/hr) | % Reduction vs. Control |

| Obese Zucker Rat | Control | Data not explicitly provided in reviewed sources | - |

| Obese Zucker Rat | 10 µM this compound | Significantly reduced | Data not explicitly provided in reviewed sources |

| Lean Rat | Control | Data not explicitly provided in reviewed sources | - |

| Lean Rat | 10 µM this compound | No significant effect | Data not explicitly provided in reviewed sources |

Note: While the source material indicates a significant reduction, specific quantitative values with statistical parameters were not available in the reviewed literature.[1]

In Vivo Effects in Obese Rat Models

Oral administration of this compound to both genetically obese (Zucker) and diet-induced obese rats resulted in significant anti-obesity effects.

Experimental Protocol: Diet-Induced Obesity Rat Model (representative of the era)

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Diet: After weaning, rats are fed a high-fat diet, with approximately 40-60% of calories derived from fat. The diet is made palatable to encourage hyperphagia.

-

Induction of Obesity: The high-fat diet is provided for a period of several weeks to months to induce a significant increase in body weight and adiposity compared to control rats on a standard chow diet.

-

Drug Administration: this compound is administered orally via gavage at doses ranging from 5 to 90 mg/kg/day.

-

Parameters Measured: Body weight, food intake, and various metabolic parameters are monitored throughout the study. At the end of the study, body composition (fat and protein content) can be determined.

Quantitative Data:

The oral administration of this compound in obese rats led to dose-related reductions in several key parameters:

| Parameter | Effect of this compound (5-90 mg/kg/day) |

| Glucose-Induced Insulin Secretion | Dose-related reduction |

| Basal Insulin Concentration | Dose-related reduction |

| Daily Food Intake | Dose-related reduction |

| Body Weight Gain | Dose-related reduction |

| Body Fat | Selective mobilization (reduction) |

| Body Protein | Maintained |

| Energetic Efficiency | Decreased |

Mechanism of Action

The primary mechanism of action of this compound is the partial normalization of exaggerated glucose-induced insulin secretion from pancreatic β-cells in the obese state. This effect is selective, as it is not observed in islets from lean animals. The precise intracellular signaling pathway by which this compound exerts this effect has not been fully elucidated in the available literature. However, based on the known mechanisms of insulin secretion, a putative pathway can be proposed.

Glucose metabolism in the β-cell leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the influx of calcium (Ca²⁺) through voltage-gated calcium channels. The rise in intracellular Ca²⁺ is a primary trigger for insulin granule exocytosis. This process is further modulated by signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA). It is plausible that this compound interacts with one or more components of this complex signaling network to specifically dampen the exaggerated response in the β-cells of obese animals.

Putative Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general insulin secretion pathway and a hypothetical point of intervention for this compound, as well as the experimental workflow for its evaluation.

Caption: Putative Signaling Pathway for Insulin Secretion and this compound Intervention.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound represents a targeted pharmacological approach to the treatment of obesity by addressing the underlying pathophysiology of hyperinsulinemia. Its selective action on the pancreatic islets of obese animals to normalize insulin secretion, coupled with its oral bioavailability and efficacy in reducing body weight and adiposity in preclinical models, highlights its potential as a therapeutic agent. Further research to fully elucidate its molecular mechanism of action within the pancreatic β-cell signaling cascade would be invaluable for the development of next-generation therapeutics for metabolic diseases. This technical guide provides a foundational overview for researchers interested in the history, synthesis, and pharmacology of this intriguing compound.

References

An In-depth Technical Guide to Ro 23-7637 (CAS Number: 107071-66-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7637 is a piperidine derivative that has demonstrated significant potential as an anti-obesity and metabolic-modulating agent in preclinical studies. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, pharmacology, and mechanism of action based on available scientific literature. The document is intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the chemical name 1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one, is a complex molecule with a piperidine core. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 107071-66-9 |

| Molecular Formula | C₃₃H₄₀N₂O |

| Molecular Weight | 480.68 g/mol |

| IUPAC Name | 1-[4-(2,2-diphenylethenyl)piperidin-1-yl]-9-pyridin-3-ylnonan-1-one |

| Synonyms | Ro-23-7637, 4-(2,2-diphenylethenyl)-1-(1-oxo-9-(pyridinyl)nonyl)piperidine |

| Melting Point | 82-83 °C[1] |

| Appearance | Crystalline solid (based on synthesis description) |

Synthesis

A reported synthesis of this compound involves the reaction of 4-(2,2-diphenylethenyl)piperidine with the acid chloride of 3-pyridinenonanoic acid.[1]

Conceptual Synthesis Workflow

Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively detailed in the publicly available literature. However, a patent document describes the final coupling step as follows:

Materials:

-

4-(2,2-diphenylethenyl)piperidine (7.9 g)

-

Acid chloride of 3-pyridinenonanoic acid (prepared from 8.24 g of the acid)

-

Toluene

-

Ether

Procedure:

-

The title compound was prepared in a manner similar to that employed for a related compound, starting with 4-(2,2-diphenylethenyl)piperidine and the acid chloride prepared from 3-pyridinenonanoic acid.[1]

-

The reaction mixture was extracted with toluene.[1]

-

The toluene extracts were evaporated to yield a residue.[1]

-

The residue was crystallized from ether to give 12.4 g (73.7% yield) of this compound.

Elemental Analysis:

-

Calculated for C₃₃H₄₀N₂O: C, 82.46; H, 8.39; N, 5.83.

-

Found: C, 82.76; H, 8.33; N, 5.83.

Pharmacology and Mechanism of Action

This compound has been primarily investigated for its anti-obesity and insulin-modulating effects. The exact molecular target for these actions has not been definitively identified in the available literature. However, its pharmacological profile suggests a complex mechanism involving effects on pancreatic islets and potentially other metabolic pathways.

Anti-Obesity Effects

In vivo studies in rodent models have demonstrated the anti-obesity efficacy of this compound.

Experimental Models:

-

Zucker Obese Rats: A genetic model of obesity and insulin resistance.

-

Diet-Induced Obese Rats: A model that mimics obesity resulting from a high-fat diet.

Observed Effects (Dose-related, 5-90 mg/kg/day orally):

-

Reduction in daily food intake.

-

Decrease in body weight gain.

-

Selective mobilization of fat.

-

Maintenance of body protein.

-

Decreased energetic efficiency.

Effects on Insulin Secretion

A key pharmacological action of this compound is its ability to modulate insulin secretion, particularly in the context of hyperinsulinemia associated with obesity.

In Vitro Studies:

-

Model: Isolated pancreatic islets from obese Zucker rats.

-

Treatment: Culture for 2 days with 10 µM this compound.

-

Effect: Significant reduction in the exaggerated glucose-induced insulin secretion.

-

Specificity: No reduction in insulin secretion was observed in islets from lean rats, suggesting a selective action on the hyperinsulinemic state.

In Vivo Studies:

-

Dose-related reductions in basal insulin concentrations were observed in obese rats.

Putative Signaling Pathway for Insulin Secretion Modulation

While the direct target of this compound in pancreatic β-cells is unknown, its selective effect on obese islets suggests an interaction with a pathway that is dysregulated in the hyperinsulinemic state. The following diagram illustrates a hypothetical pathway where this compound might act.

Hypothetical signaling pathway of this compound in obese pancreatic β-cells.

Inhibition of Cytochrome P450 Enzymes

This compound has been shown to be a potent inhibitor of CYP3A4-mediated metabolism.

Experimental Model:

-

Hepatic microsomes from rats treated with this compound.

-

Substrate: Midazolam (a known CYP3A4 substrate).

Quantitative Data on Midazolam Metabolism:

| Treatment Group | Kₘ (µM) for 4-OH Midazolam Formation | Vₘₐₓ (nmol/mg/min) for 4-OH Midazolam Formation |

| Control | 24.5 | 5.9 |

| This compound | 32.8 | 13 |

Data from a study on midazolam metabolism.

Analytical Methodology

A high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method has been developed for the determination of this compound in dog plasma.

HPLC Method Parameters

| Parameter | Specification |

| Technique | Multidimensional ion-exchange-reversed-phase HPLC-UV |

| Sample Preparation | C18 solid-phase extraction |

| Limit of Quantitation | 5 ng/mL in 0.5 mL of plasma |

Experimental Workflow for HPLC Analysis

References

Ro 23-7637: An In-Depth Technical Guide on its Effects on Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 23-7637, a piperidine derivative, has demonstrated significant effects on glucose and lipid metabolism, positioning it as a compound of interest in the study of obesity and related metabolic disorders. Primarily investigated in preclinical models of obesity, namely Zucker and diet-induced obese rats, this compound has shown a unique profile of activity, selectively modulating insulin secretion and promoting a favorable shift in energy balance. This technical guide provides a comprehensive overview of the reported effects of this compound, detailing its impact on key metabolic parameters, outlining experimental methodologies, and visualizing its proposed mechanisms of action.

Effects on Glucose Metabolism

The primary and most well-documented effect of this compound on glucose metabolism is its ability to normalize hyperinsulinemia, a hallmark of obesity and insulin resistance. This is achieved through a direct action on the pancreatic islets.

In Vitro Effects on Pancreatic Islets

Studies on isolated pancreatic islets from obese Zucker rats have been pivotal in elucidating the mechanism of this compound.

-

Reduction of Exaggerated Glucose-Stimulated Insulin Secretion (GSIS): When islets from obese Zucker rats were cultured for two days with 10 µM this compound, a significant reduction in the exaggerated glucose-induced insulin secretion was observed.[1][2] This effect was specific to the obese phenotype, as no reduction in insulin secretion was seen in islets isolated from lean rats.[1][2]

In Vivo Effects in Obese Rat Models

Oral administration of this compound to both Zucker and diet-induced obese rats has demonstrated dose-dependent effects on glucose homeostasis.

-

Dose-Related Reductions in Insulin Levels: Doses ranging from 5 to 90 mg/kg/day resulted in dose-related reductions in both glucose-induced insulin secretion and basal insulin concentrations.[1]

Table 1: Summary of this compound Effects on Glucose Metabolism

| Parameter | Experimental Model | Treatment | Key Finding | Citation(s) |

| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated pancreatic islets from obese Zucker rats | 10 µM this compound for 48 hours | Significant reduction in exaggerated GSIS. | |

| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated pancreatic islets from lean rats | 10 µM this compound for 48 hours | No effect on insulin secretion. | |

| Glucose-Induced Insulin Secretion | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. | |

| Basal Insulin Concentration | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. |

Effects on Lipid Metabolism and Energy Balance

In conjunction with its effects on glucose metabolism, this compound influences lipid metabolism and overall energy homeostasis, contributing to its anti-obesity profile.

In Vivo Effects in Diet-Induced Obese Rats

Studies in diet-induced obese rats have highlighted the compound's impact on fat mobilization and energy expenditure.

-

Selective Fat Mobilization: Treatment with this compound led to a selective mobilization of fat.

-

Maintenance of Body Protein: Importantly, the reduction in body mass was associated with the maintenance of body protein, indicating a preferential loss of adipose tissue.

-

Decreased Energetic Efficiency: The compound was also observed to decrease energetic efficiency, suggesting an increase in energy expenditure relative to energy intake.

-

Reductions in Food Intake and Body Weight Gain: Dose-related reductions in daily food intake and body weight gain were consistently observed.

Table 2: Summary of this compound Effects on Lipid Metabolism and Energy Balance

| Parameter | Experimental Model | Treatment | Key Finding | Citation(s) |

| Fat Mobilization | Diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Selective mobilization of fat. | |

| Body Protein | Diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Maintenance of body protein. | |

| Energetic Efficiency | Diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Decreased energetic efficiency. | |

| Daily Food Intake | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. | |

| Body Weight Gain | Zucker and diet-induced obese rats | 5 to 90 mg/kg/day (oral) | Dose-related reduction. |

Experimental Protocols

While specific, detailed protocols for the original studies on this compound are not publicly available, this section provides generalized methodologies for the key experiments cited, based on standard practices in metabolic research.

In Vitro Pancreatic Islet Culture and Insulin Secretion Assay

This protocol outlines the general steps for isolating and culturing pancreatic islets to assess the effect of a compound on insulin secretion.

-

Islet Isolation: Pancreatic islets are isolated from obese (e.g., Zucker fa/fa) and lean control rats using collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Islet Culture: Isolated islets are cultured for 48 hours in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and either the vehicle control or this compound (10 µM).

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Following the 48-hour culture period, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

Groups of islets are then incubated in buffers containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 60 minutes).

-

The supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Insulin secretion is typically normalized to the islet number or total insulin content.

-

In Vivo Studies in Diet-Induced Obese (DIO) Rats

This protocol describes a general framework for evaluating the effects of a test compound on metabolic parameters in a DIO rat model.

-

Induction of Obesity: Male rats (e.g., Sprague-Dawley or Wistar) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, characterized by a significant increase in body weight and adiposity compared to control rats on a standard chow diet.

-

Compound Administration: Obese rats are randomly assigned to treatment groups and receive daily oral gavage of either vehicle or this compound at various doses (e.g., 5, 15, 30, 90 mg/kg/day) for a specified duration (e.g., 4-8 weeks).

-

Metabolic Monitoring:

-

Food Intake and Body Weight: Measured daily or several times per week.

-

Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the treatment period to assess glucose tolerance and insulin secretion in response to a glucose challenge. Blood samples are collected at various time points after glucose administration to measure plasma glucose and insulin levels.

-

Body Composition: Determined at the end of the study using techniques such as dual-energy X-ray absorptiometry (DEXA) or by chemical analysis of the carcass to quantify fat mass and lean body mass.

-

Energetic Efficiency: Calculated as the ratio of body weight gain to total energy intake over the treatment period.

-

Signaling Pathways and Mechanisms of Action

The precise intracellular signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, the experimental evidence strongly points to a direct effect on pancreatic β-cells.

The diagram above illustrates the hypothesized mechanism where this compound acts on the intracellular signaling cascade within obese pancreatic β-cells to normalize the exaggerated insulin secretion response to glucose. The exact molecular targets within this cascade remain to be identified.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile with its selective action on pancreatic islets of obese animals and its beneficial effects on lipid metabolism and energy balance. The compound effectively reduces hyperinsulinemia and promotes weight loss with a favorable impact on body composition in preclinical models.

Further research is warranted to elucidate the precise molecular targets and intracellular signaling pathways through which this compound exerts its effects. A deeper understanding of its mechanism could pave the way for the development of novel therapeutics for obesity and type 2 diabetes that specifically target the pathophysiological adaptations of the pancreatic β-cell in these conditions. Investigating its effects on key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) could provide valuable insights. The lack of detailed public data from its initial development highlights the need for new, comprehensive studies to fully characterize the potential of this and similar compounds.

References

Preclinical Research on Ro 23-7637 for Male Contraception: A Technical Overview

Disclaimer: As of late 2025, a comprehensive review of published scientific literature reveals no specific preclinical research focused on the application of Ro 23-7637 as a male contraceptive. The available data on this compound primarily pertains to its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4) and its investigation in models of obesity. This document summarizes the existing preclinical data for this compound and provides a technical guide to the standard preclinical research pipeline for a potential male contraceptive, which would be necessary to evaluate this compound for this indication.

Summary of Existing Preclinical Data for this compound

Preclinical investigations of this compound have centered on its effects on drug metabolism and metabolic disorders. The compound is a known strong inhibitor of CYP3A4, an important enzyme in the metabolism of many drugs.[1][2]

Table 1: Effects of this compound on Midazolam Hydroxylation in Rat Liver Microsomes

| Treatment Group | KM (μM) for 4-OH MDZ Formation | Vmax (nmol/mg/min) for 4-OH MDZ Formation |

| Control | 24.5 | 5.9 |

| This compound-treated | 32.8 | 13 |

| Dexamethasone-treated | 43.1 | 28.9 |

| Data extracted from studies on midazolam metabolism.[1][3] |

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

A common method to assess the inhibitory potential of a compound like this compound on CYP3A4 activity involves the use of liver microsomes.

-

Microsome Preparation: Liver microsomes are isolated from animal models (e.g., male rats) through differential centrifugation.[1]

-

Incubation: The microsomes are incubated with a known CYP3A4 substrate, such as midazolam, in the presence and absence of the test compound (this compound).

-

Metabolite Quantification: The formation of the primary metabolite (e.g., 1'-hydroxymidazolam or 4-hydroxymidazolam) is quantified using high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Kinetic Analysis: By measuring the rate of metabolite formation at various substrate concentrations, kinetic parameters like KM (Michaelis constant) and Vmax (maximum reaction velocity) can be determined to characterize the nature of the inhibition.

Conceptual Preclinical Research Pipeline for a Male Contraceptive

The development of a novel male contraceptive, hormonal or non-hormonal, follows a rigorous preclinical research pathway to establish safety and efficacy before human trials.

Target Identification and In Vitro Screening

The initial step involves identifying a biological target crucial for male fertility. For a hypothetical non-hormonal agent, this could be an enzyme or receptor essential for sperm production (spermatogenesis), maturation, or function.

In Vivo Efficacy and Reversibility Studies in Animal Models

Promising compounds are then tested in animal models, typically rodents (mice or rats) and sometimes non-human primates, to evaluate their contraceptive effect.

Experimental Protocol: Rodent Fertility Study

-

Animal Model: Sexually mature male rodents are used.

-

Dosing: The test compound is administered daily or as per the desired regimen over a specific period. A control group receives a vehicle.

-

Mating Trials: Treated males are cohabited with untreated, fertile females. The number of pregnancies and litter size are recorded.

-

Semen Analysis: Key parameters such as sperm concentration, motility, and morphology are assessed. The goal for many hormonal methods is to achieve a sperm concentration below 1 million/mL.

-

Reversibility: After a washout period, the male animals are again mated with fertile females to ensure the contraceptive effect is not permanent.

Table 2: Key Efficacy Endpoints in Preclinical Male Contraceptive Studies

| Parameter | Description | Method of Assessment |

| Fertility Index | Percentage of females impregnated by treated males. | Mating trials. |

| Sperm Concentration | Number of sperm per unit volume of semen. | Hemocytometer or computer-assisted sperm analysis (CASA). |

| Sperm Motility | Percentage of progressively motile sperm. | CASA. |

| Sperm Morphology | Percentage of sperm with normal shape. | Microscopic evaluation of stained sperm smears. |

| Hormone Levels | Serum concentrations of testosterone, LH, and FSH. | Immunoassays (e.g., ELISA). |

Safety and Toxicology

Comprehensive toxicology studies are crucial to identify any potential adverse effects. These studies are conducted in at least two animal species (one rodent, one non-rodent) and include single-dose and repeated-dose toxicity assessments.

Experimental Protocol: Repeated-Dose Toxicity Study

-

Animal Models: Typically rats and a non-rodent species like dogs or non-human primates.

-

Dosing: The compound is administered daily for an extended period (e.g., 28 or 90 days) at multiple dose levels.

-

Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

-

Clinical Pathology: Blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters.

-

Histopathology: At the end of the study, a comprehensive necropsy is performed, and organs are examined microscopically for any pathological changes.

Conclusion

While this compound has been characterized as a potent CYP3A4 inhibitor, there is currently no published evidence to support its investigation as a male contraceptive. Should such a research direction be pursued, it would necessitate a comprehensive preclinical evaluation following the established pipeline for male contraceptive development. This would involve in vitro screening for effects on sperm function, followed by in vivo studies in animal models to determine efficacy, reversibility, and a thorough toxicological profile. Without such data, the potential of this compound in the field of male contraception remains entirely speculative.

References

Methodological & Application

Application Notes and Protocols for Ro 23-7637 In Vitro Assays

These application notes provide detailed protocols for in vitro assays involving Ro 23-7637, a compound known for its potent inhibition of cytochrome P450 3A4 (CYP3A4) and its effects on insulin secretion and retinoic acid receptor activity. The following sections are intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the kinetic parameters of midazolam hydroxylation, a marker of CYP3A activity, in the presence of this compound.

| Treatment Group | Metabolite | K_M (μM) | V_max (nmol/mg/min) |

| Control (Rat Liver Microsomes) | 4-OH Midazolam | 24.5 | 5.9 |

| This compound-treated (Rat Liver Microsomes) | 4-OH Midazolam | 32.8 | 13 |

| Dexamethasone-treated (Rat Liver Microsomes) | 4-OH Midazolam | 43.1 | 28.9 |

| Human Liver Microsomes (Individual 1) | 1'-OH Midazolam | 5.57 | - |

| Human Liver Microsomes (Individual 2) | 1'-OH Midazolam | 2.50 | - |

| Human Liver Microsomes (Individual 3) | 1'-OH Midazolam | 3.56 | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a general workflow for in vitro enzyme inhibition assays.

Experimental Protocols

The following are detailed protocols for key in vitro experiments with this compound.

Protocol 1: CYP3A4 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the inhibitory potential of this compound on CYP3A4 activity using midazolam as a probe substrate.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

Midazolam

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., diazepam)

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of midazolam in methanol or DMSO.

-

Prepare working solutions of this compound and midazolam by diluting the stock solutions in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

-

This compound at various concentrations (e.g., 0.01 to 100 µM)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding midazolam (at a concentration near its K_M, e.g., 5 µM).

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Detection and Analysis:

-

Analyze the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.

-

Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

-

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Pancreatic Islets

Objective: To evaluate the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

-

Isolated pancreatic islets (e.g., from rats)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

-

Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)

-

This compound

-

Collagenase for islet isolation

-

Ficoll gradient for islet purification

-

Insulin ELISA kit

-

96-well plates

-

CO2 incubator

Procedure:

-

Islet Isolation and Culture (if starting from pancreas):

-

Isolate pancreatic islets from rodents using collagenase digestion followed by Ficoll gradient purification.

-

Culture the isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.

-

-

Pre-incubation:

-

Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) in a 96-well plate.

-

Wash the islets with KRB buffer containing a low glucose concentration (2.8 mM).

-

Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C in a CO2 incubator.

-

-

Incubation with this compound:

-

Remove the pre-incubation buffer.

-

Add KRB buffer containing low glucose (2.8 mM) with or without this compound (at desired concentrations, e.g., 10 µM) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.

-

Remove the low-glucose buffer.

-

Add KRB buffer containing high glucose (16.7 mM) with or without this compound and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the insulin secretion to the number of islets per well.

-

Compare the insulin secretion in the presence of this compound to the vehicle control for both basal and glucose-stimulated conditions.

-

Express the results as fold-change over basal or as absolute insulin concentrations.

-

Protocol 3: Retinoic Acid Receptor Alpha (RARα) Ligand Binding Assay

Objective: To determine the binding affinity of this compound for the retinoic acid receptor alpha.

Materials:

-

Recombinant human RARα ligand-binding domain (LBD)

-

[3H]-all-trans retinoic acid ([3H]ATRA) as the radioligand

-

This compound

-

Binding buffer (e.g., Tris-HCl buffer containing DTT, KCl, and BSA)

-

Unlabeled all-trans retinoic acid (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following components in binding buffer:

-

Total Binding: [3H]ATRA and RARα-LBD

-

Non-specific Binding: [3H]ATRA, RARα-LBD, and a high concentration of unlabeled all-trans retinoic acid (e.g., 1000-fold excess)

-

Competitive Binding: [3H]ATRA, RARα-LBD, and varying concentrations of this compound

-

-

-

Incubation:

-

Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

-

Separation of Bound and Free Ligand:

-